7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl group, and an octahydroquinoline core
Preparation Methods
The synthesis of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the core structure.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfone, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the octahydroquinoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and temperature control (e.g., reflux, cryogenic conditions).
Scientific Research Applications
7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Medicinal Chemistry: Its structural features allow it to interact with various biological targets, making it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific mechanical, thermal, and electrical properties.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity, while the octahydroquinoline core provides structural stability. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it suitable for organic electronics.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis due to its ability to stabilize transition states through hydrogen bonding.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
7,7-dimethyl-4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO2S/c1-21(2)10-17-20(18(27)11-21)16(13-6-7-29-12-13)9-19(28)26(17)15-5-3-4-14(8-15)22(23,24)25/h3-8,12,16H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVSUNSEWXIIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CSC=C4)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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